molecular formula C26H18ClNO3 B12128841 4-(4-chlorobenzoyl)phenyl N,N-diphenylcarbamate

4-(4-chlorobenzoyl)phenyl N,N-diphenylcarbamate

Cat. No.: B12128841
M. Wt: 427.9 g/mol
InChI Key: JNZRGNMKEPIQMD-UHFFFAOYSA-N
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Description

4-(4-chlorobenzoyl)phenyl N,N-diphenylcarbamate is an organic compound characterized by its complex structure, which includes a chlorobenzoyl group and a diphenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)phenyl N,N-diphenylcarbamate typically involves the following steps:

    Formation of 4-(4-chlorobenzoyl)phenylamine: This intermediate is synthesized by reacting 4-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine or triethylamine.

    Carbamoylation: The intermediate 4-(4-chlorobenzoyl)phenylamine is then reacted with diphenylcarbamoyl chloride in the presence of a base like sodium carbonate or potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro, halo, or other substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorobenzoyl)phenyl N,N-diphenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving carbamate groups. It may also serve as a model compound for studying the metabolism of similar structures.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory and anticancer properties. The presence of the carbamate group is significant for its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)phenyl N,N-diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzoyl)phenyl N,N-diethylcarbamate
  • 4-(4-chlorobenzoyl)phenyl N,N-dimethylcarbamate
  • 4-(4-chlorobenzoyl)phenyl N,N-diphenylurea

Uniqueness

Compared to similar compounds, 4-(4-chlorobenzoyl)phenyl N,N-diphenylcarbamate is unique due to its specific combination of the chlorobenzoyl and diphenylcarbamate groups. This structure provides distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C26H18ClNO3

Molecular Weight

427.9 g/mol

IUPAC Name

[4-(4-chlorobenzoyl)phenyl] N,N-diphenylcarbamate

InChI

InChI=1S/C26H18ClNO3/c27-21-15-11-19(12-16-21)25(29)20-13-17-24(18-14-20)31-26(30)28(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H

InChI Key

JNZRGNMKEPIQMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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